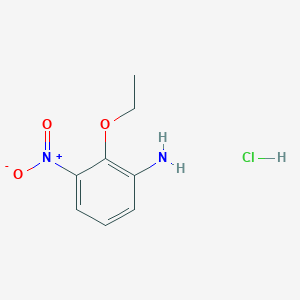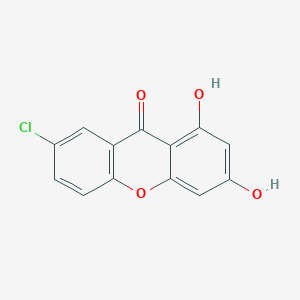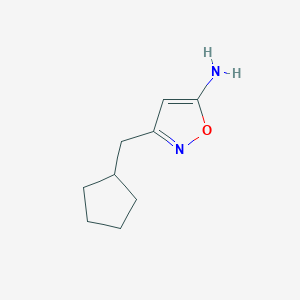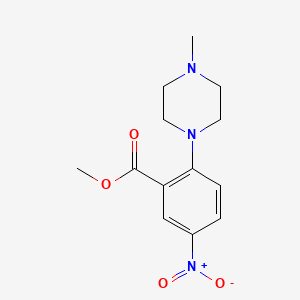
2-Ethoxy-3-nitrophenylamine hydrochloride
Vue d'ensemble
Description
Amines, such as 2-Ethoxy-3-nitrophenylamine hydrochloride, are organic compounds that contain nitrogen as one of the atoms. They can be derived from ammonia (NH3) by replacement of one or more hydrogen atoms by a substituent such as an alkyl or aryl group .
Synthesis Analysis
The synthesis of amines often involves reactions like reduction of nitriles, amides, and nitro compounds, or S N 2 reactions of alkyl halides with ammonia or other amines .Molecular Structure Analysis
The molecular structure of amines involves a nitrogen atom bonded to hydrogen atoms and/or alkyl groups. The exact structure would depend on the specific substituents present in the amine .Chemical Reactions Analysis
Amines can undergo a variety of chemical reactions, including alkylation, acylation, and elimination reactions. They can also react with acid chlorides to form amides .Physical And Chemical Properties Analysis
Amines generally have high solubility in water and are often polar and hydrophilic . The exact physical and chemical properties would depend on the specific structure of the amine.Applications De Recherche Scientifique
Antitumor Agent Synthesis : One study describes the synthesis of S14161 and its analogues, including 6-bromo-8-ethoxy-3-nitro-2H-chromene (BENC-511), which exhibits potent antiproliferative activities against a panel of tumor cell lines. BENC-511 shows more potent effects on human umbilical vein epithelial cells, suggesting anti-angiogenesis activity (Yin et al., 2013).
Cognitive Enhancer Protection : In another research, the cognitive enhancer T-588 was examined for its protective effects against sodium nitroprusside-induced cytotoxicity in cultured rat astrocytes. T-588 showed a protective effect by preventing SNP-induced mitochondrial dysfunction and cell injury (Phuagphong et al., 2004).
Weed Control in Horticulture : The compound oxyfluorfen, which has a structure similar to 2-Ethoxy-3-nitrophenylamine, was used in weed control in azaleas. This study showed significant weed control in newly-planted or established azaleas with minimal plant injury (Frank & Beste, 1984).
Protein Crosslinking and Affinity Labeling : A study on 4-nitrophenyl ethers, which are structurally related to 2-Ethoxy-3-nitrophenylamine, highlighted their use as high-yield photoreagents for protein crosslinking and affinity labeling. These ethers react quantitatively with amines upon irradiation, offering potential applications in biochemical research (Jelenc, Cantor & Simon, 1978).
Photometric Determination in Chemistry : An investigation into azoderivatives of ethyl acetoacetate for photometric determination of copper in nickel alloys demonstrated the utility of such compounds in analytical chemistry. These derivatives, related to 2-Ethoxy-3-nitrophenylamine, showed increased sensitivity in reaction with an increase in electrophilic properties of substituents (Makhmudov et al., 2008).
DNA Adduct Formation Study : A study on DNA adduct formation by arylamines and nitroarenes, compounds related to 2-Ethoxy-3-nitrophenylamine, investigated their genotoxic potential. The formation of DNA adducts is crucial in understanding the carcinogenic potential of these compounds (Jones & Sabbioni, 2003).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
2-ethoxy-3-nitroaniline;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O3.ClH/c1-2-13-8-6(9)4-3-5-7(8)10(11)12;/h3-5H,2,9H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKPQCEASEXCQIH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC=C1[N+](=O)[O-])N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11ClN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Ethoxy-3-nitrophenylamine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![Methyl 3-amino-6-cyclopropylthieno[2,3-b]pyridine-2-carboxylate](/img/structure/B1415122.png)

![Ethyl 4-chloropyrrolo[2,1-f][1,2,4]triazine-2-carboxylate](/img/structure/B1415125.png)








